molecular formula C9H9ClO4 B1313384 2-(4-Chloro-2-methoxyphenoxy)acetic acid CAS No. 56913-08-7

2-(4-Chloro-2-methoxyphenoxy)acetic acid

Cat. No.: B1313384
CAS No.: 56913-08-7
M. Wt: 216.62 g/mol
InChI Key: PVUWZUAZEYECBS-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenoxy)acetic acid typically involves the reaction of 4-chloro-2-methoxyphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a methoxyphenoxyacetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-carboxy-2-methoxyphenoxy)acetic acid.

    Reduction: Formation of 2-(4-methoxyphenoxy)acetic acid.

    Substitution: Formation of 2-(4-amino-2-methoxyphenoxy)acetic acid or 2-(4-thio-2-methoxyphenoxy)acetic acid.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to natural auxins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the formulation of herbicides and pesticides due to its ability to disrupt plant growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)acetic acid
  • 2-(4-Chloro-2-nitrophenoxy)acetic acid
  • 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

Uniqueness

2-(4-Chloro-2-methoxyphenoxy)acetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical properties. The methoxy group increases its lipophilicity, enhancing its ability to penetrate biological membranes, while the chloro group contributes to its reactivity in substitution reactions.

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUWZUAZEYECBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470160
Record name 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56913-08-7
Record name 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium hydroxide (6.6 g, 160 mmol) in water (45 mL) was added 4-chloro-2-methoxy-phenol (2.0 mL, 16 mmol) and chloroacetic acid (7.7 g, 81 mmol). The resulting mixture was heated to 95° C. and stirred for three hours. The reaction was allowed to cool to ambient temperature and slowly acidified with concentrated hydrochloric acid (10 mL) until the mixture became a solution and then extracted with diethyl ether. The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo to give the title compound (4.16 g).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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